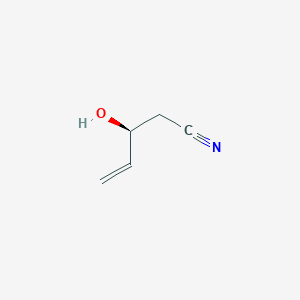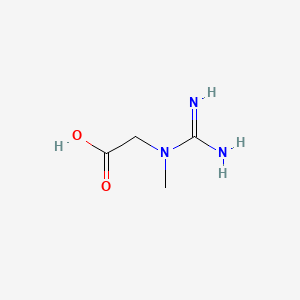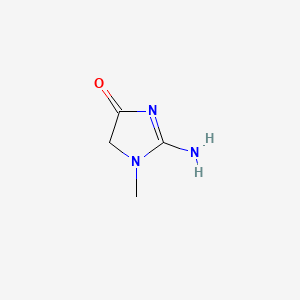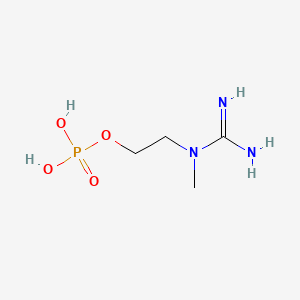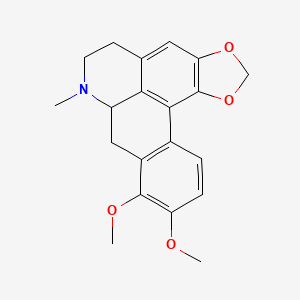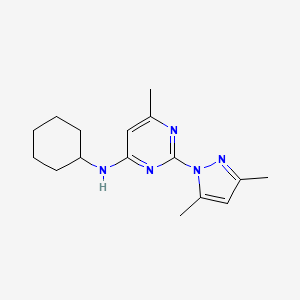
CyPPA
説明
CyPPA is a positive modulator of hSK3 and hSK2, with EC50 values of 14 μM and 5.6 μM, respectively . It is inactive on both hSK1 and hIK channels .
Synthesis Analysis
The chemical name for CyPPA is N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine .Molecular Structure Analysis
CyPPA interacts with residues in both SK2 and calmodulin . The interacting residues in the binding site are mostly hydrophobic residues .Chemical Reactions Analysis
CyPPA is an activator of small conductance Ca2±activated K+ channels that displays selectivity for KCa2.2 (SK2) and KCa2.3 (SK3) channels .Physical And Chemical Properties Analysis
CyPPA has a molecular weight of 285.39 and a molecular formula of C16H23N5 . It is a solid substance .科学的研究の応用
1. Neuropharmacology: Modulation of Dopaminergic Neurons
- Application Summary: CyPPA, a positive SK3/SK2 modulator, is used to reduce the activity of dopaminergic neurons, inhibit dopamine release, and counteract hyperdopaminergic behaviors induced by Methylphenidate .
- Methods of Application: The study used midbrain slices from both mice and rats to show that CyPPA decreased the spontaneous firing rate, increased the duration of the apamin-sensitive afterhyperpolarization, and caused an activity-dependent inhibition of current-evoked action potentials in dopaminergic neurons .
- Results: The study found that CyPPA repressed dopamine release in a concentration-dependent manner with a maximal effect equal to the D2 receptor agonist quinpirole. In vivo studies revealed that systemic administration of CyPPA attenuated methylphenidate-induced hyperactivity and stereotypic behaviors in mice .
2. Physiology: Inhibition of Uterine Contractions
- Application Summary: CyPPA, a positive modulator of small-conductance Ca2±activated K+ channels, is used to inhibit phasic uterine contractions and delay preterm birth in mice .
- Methods of Application: The study used isolated uterine strips from nonpregnant, gestation day 10, and gestation day 16 mice. The contractions were suppressed by CyPPA in a concentration-dependent manner .
- Results: The study found that all contractions were abolished between 30 and 60 µM of CyPPA. Blunted contractions were associated with CyPPA depression of spontaneous Ca2+ events in myometrial smooth muscle bundles. In an RU486-induced preterm labor model, CyPPA significantly delayed time to delivery by 3.4 hours and caused a 2.5-fold increase in pup retention .
3. Neurophysiology: Modulation of Afterhyperpolarizing Potentials
- Application Summary: CyPPA, a positive modulator of small-conductance Ca2±activated K+ channels, is used to modulate afterhyperpolarizing potentials (AHPs) in identified motor and mechanosensory neurons of the medicinal leech .
- Methods of Application: The study used identified motor and mechanosensory leech neurons. AHPs in these neurons were enhanced by CyPPA and suppressed by NS8593 .
- Results: The study found that KCa2 channels underlie prolonged AHPs in these neurons. The results suggest that KCa2 modulators may serve as effective tools to explore the role of KCa channels in leech physiology .
4. Pharmacology: Modulation of SK3 and IK Channels
- Application Summary: CyPPA, a positive modulator of small-conductance Ca2±activated K+ channels, is used to modulate SK3 and IK channels endogenously expressed in TE671 and HeLa cells .
- Methods of Application: The study used inside-out patch clamp experiments to measure the effects of CyPPA on hSK3 and hSK2 .
- Results: The study found that CyPPA is a positive modulator of hSK3 (EC50 = 5.6 ± 1.6 mM, efficacy 90 ± 1.8%) and hSK2 (EC50 = 14 ± 4 mM, efficacy 71 ± 1.8%) .
5. Neurophysiology: Enhancement of Afterhyperpolarizing Potentials
- Application Summary: CyPPA, a positive modulator of small-conductance Ca2±activated K+ channels, is used to enhance afterhyperpolarizing potentials (AHPs) in identified motor and mechanosensory neurons of the medicinal leech .
- Methods of Application: The study used identified motor and mechanosensory leech neurons. AHPs in these neurons were enhanced by CyPPA .
- Results: The study found that CyPPA produced a nearly ninefold increase in AHP area in Cs+ solution compared to a more modest 2.8-fold increase without Cs+ .
6. Pharmacology: Modulation of hSK3 and hSK2 Channels
- Application Summary: CyPPA, a positive modulator of small-conductance Ca2±activated K+ channels, is used to modulate hSK3 and hSK2 channels endogenously expressed in TE671 and HeLa cells .
- Methods of Application: The study used inside-out patch clamp experiments to measure the effects of CyPPA on hSK3 and hSK2 .
- Results: The study found that CyPPA is a positive modulator of hSK3 (EC50 = 5.6 ± 1.6 mM, efficacy 90 ± 1.8%) and hSK2 (EC50 = 14 ± 4 mM, efficacy 71 ± 1.8%) .
Safety And Hazards
特性
IUPAC Name |
N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMRPYUFJNFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358676 | |
| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CyPPA | |
CAS RN |
73029-73-9 | |
| Record name | N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73029-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CyPPA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





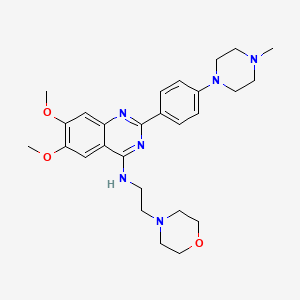
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B1669585.png)
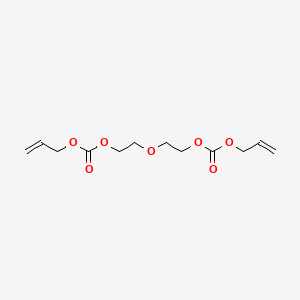

![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)


